4-Chloro-5-fluoroquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry
4-Chloro-5-fluoroquinazoline: A Linchpin Intermediate in Modern Medicinal Chemistry
CAS Number: 16499-60-8 Molecular Formula: C₈H₄ClFN₂ Molecular Weight: 182.58 g/mol
Executive Summary
4-Chloro-5-fluoroquinazoline is a pivotal heterocyclic building block in the landscape of contemporary drug discovery and development. Its strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom on the benzene ring makes it a highly sought-after intermediate, particularly in the synthesis of targeted cancer therapeutics. The quinazoline scaffold itself is a well-established pharmacophore, and the specific substitution pattern of this compound offers medicinal chemists a versatile platform for creating potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of 4-Chloro-5-fluoroquinazoline, including its synthesis, chemical properties, reactivity, and its crucial role in the development of life-saving medicines.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties of 4-Chloro-5-fluoroquinazoline is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 16499-60-8 | N/A |
| Molecular Formula | C₈H₄ClFN₂ | N/A |
| Molecular Weight | 182.58 g/mol | N/A |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | Inert atmosphere, 2-8°C | N/A |
Safety Information:
Synthesis of 4-Chloro-5-fluoroquinazoline
The most common and industrially scalable synthesis of 4-Chloro-5-fluoroquinazoline involves the chlorination of its corresponding quinazolinone precursor, 5-fluoroquinazolin-4(3H)-one. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Conceptual Workflow for Synthesis
Caption: General synthesis route to 4-Chloro-5-fluoroquinazoline.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on the synthesis of analogous 4-haloquinazolines.[2][3] Optimization may be required for specific scales and equipment.
Materials:
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5-Fluoroquinazolin-4(3H)-one
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Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
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Toluene (or other suitable high-boiling inert solvent)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Ice water
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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To a stirred suspension of 5-fluoroquinazolin-4(3H)-one in toluene, add a catalytic amount of DMF.
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Slowly add an excess of phosphorus oxychloride (or thionyl chloride) to the mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 4-Chloro-5-fluoroquinazoline.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
Chemical Reactivity and the Nucleophilic Aromatic Substitution (SNAr) Reaction
The synthetic utility of 4-Chloro-5-fluoroquinazoline is primarily derived from the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.
This reactivity is the cornerstone of its application in the synthesis of a vast array of 4-substituted quinazoline derivatives, most notably the 4-anilinoquinazolines, which are a prominent class of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4][5]
Mechanism of the SNAr Reaction
The SNAr reaction of 4-Chloro-5-fluoroquinazoline with a nucleophile (e.g., an aniline) proceeds through a two-step addition-elimination mechanism.
Caption: The addition-elimination mechanism of the SNAr reaction.
Representative Protocol for SNAr with an Aniline Derivative
The following is a representative protocol for the synthesis of a 4-anilino-5-fluoroquinazoline derivative.
Materials:
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4-Chloro-5-fluoroquinazoline
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Substituted aniline (e.g., 3-ethynylaniline)
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Isopropanol or other suitable polar solvent
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Hydrochloric acid (catalytic amount, optional)
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Triethylamine or other suitable base (optional)
Procedure:
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Dissolve 4-Chloro-5-fluoroquinazoline and the substituted aniline in isopropanol in a reaction flask.
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Add a catalytic amount of hydrochloric acid (if necessary to protonate the quinazoline nitrogen and further activate the C4 position).
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Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
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If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.
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If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Applications in Drug Discovery: The Gateway to Kinase Inhibitors
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These drugs function by competing with ATP for binding to the catalytic domain of kinases, thereby inhibiting their function and blocking downstream signaling pathways that are often dysregulated in cancer.
While a specific, publicly disclosed drug is not definitively synthesized from 4-Chloro-5-fluoroquinazoline, its structural motif is highly relevant to the synthesis of potent EGFR inhibitors. The fluorine atom at the 5-position can modulate the electronic properties and bioavailability of the final drug molecule. The general class of compounds synthesized from this intermediate are crucial in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Analytical Characterization
The identity and purity of 4-Chloro-5-fluoroquinazoline are confirmed using standard analytical techniques.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 182.0047 Da. Predicted m/z values for common adducts are also available.
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Chromatography: TLC and HPLC are used to monitor reaction progress and assess the purity of the final product.
Conclusion
4-Chloro-5-fluoroquinazoline is a high-value chemical intermediate that plays a critical role in the synthesis of advanced pharmaceutical agents. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable and versatile route to complex 4-substituted quinazoline derivatives. As the demand for targeted therapies, especially in oncology, continues to grow, the importance of key building blocks like 4-Chloro-5-fluoroquinazoline in the drug discovery and development pipeline is set to increase. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of medicinal chemistry.
References
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process for the preparation of 4-chloroquinolines. (n.d.). Google Patents.
- Process for the preparation of 4-haloquinazolines. (n.d.). Google Patents.
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof. (n.d.). Google Patents.
-
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
- Process of Preparing a Quinazoline Derivative. (n.d.). Google Patents.
- Preparation of 4-fluoroisoquinoline. (n.d.). Google Patents.
- Synthesis of quinazoline compounds. (n.d.). Google Patents.
-
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]
- Preparation process of lorazepam impurity C. (n.d.). Patsnap.
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
Synthesis of 4-(4-substituted-anilino)quinoline derivatives 6a–f. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
-
4-chloro-5-fluoroquinazoline. (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]
Sources
- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-chloro-5-fluoroquinazoline (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]
